![molecular formula C22H18O5S B2865871 5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 433327-25-4](/img/structure/B2865871.png)
5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate, also known as MMTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and materials science. MMTC belongs to the family of thiophene-based compounds, which are known for their diverse biological and chemical properties.
Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including HepG2 (a human liver cancer cell line) . The structure of the compound allows it to fit well within the binding pockets of certain enzymes, potentially contributing to its anticancer effects.
Radio-sensitizing Effects
In addition to its direct anticancer properties, this compound has been evaluated for its ability to enhance the effects of radiation therapy . Certain derivatives have shown an increased cytotoxic activity when combined with γ-radiation, suggesting a role as a radio-sensitizer that could improve the efficacy of radiotherapy in cancer treatment.
Inhibition of Protein Tyrosine Phosphatases
The compound’s derivatives have been designed to target protein tyrosine phosphatase 1B (PTP1B), which is recognized as an attractive target for anticancer studies . Inhibition of PTP1B can disrupt cancer cell growth and proliferation, offering a potential therapeutic pathway.
Interaction with Kinases
Some derivatives of the compound have been identified as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and cancer progression . By inhibiting these kinases, the derivatives could potentially halt the growth of cancer cells.
Phosphodiesterase Inhibition
The compound’s structure is conducive to acting as a phosphodiesterase inhibitor, which can have implications in cancer treatment. Phosphodiesterase inhibitors can induce apoptosis in leukemia cells and show synergism with other anticancer agents .
properties
IUPAC Name |
[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5S/c1-25-16-10-11-17(20(14-16)27-22(24)21-8-5-13-28-21)18(23)12-9-15-6-3-4-7-19(15)26-2/h3-14H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVTGGSYXRLPB-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.